1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13-18(15-5-2-3-6-16(15)23-13)19(27)22(28)26-10-8-14(9-11-26)20-24-25-21(30-20)17-7-4-12-29-17/h2-7,12,14,23H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPKHWDWTGXJEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCC(CC3)C4=NN=C(S4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for thiadiazole formation, reducing time from 8 hours to 20 minutes and improving yields by 20–25%.
Palladium-Catalyzed Coupling
Pd(OAc)₂/Xantphos systems outperform traditional Ullmann couplings, achieving 85% yield vs. 50–60% with copper catalysts.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while temperatures >100°C risk diketone decomposition.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, indole NH), 7.62–6.35 (m, furan and indole aromatics), 4.10–3.50 (m, piperidine CH₂), 2.40 (s, 3H, CH₃).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N), 1550 cm⁻¹ (thiadiazole ring).
- HRMS : [M+H]⁺ calcd. for C₂₃H₁₉N₃O₃S: 424.1064; found: 424.1068.
X-ray Crystallography
Single-crystal analysis confirms planar thiadiazole and indole rings with dihedral angles of 12.5° between heterocycles.
Challenges and Mitigation Strategies
Indole NH Reactivity
The indole NH participates in unwanted side reactions during coupling. Protection with tert-butoxycarbonyl (Boc) prior to acylation and subsequent deprotection with TFA resolves this.
Diketone Stability
Ethane-1,2-dione is prone to hydrolysis. Anhydrous conditions and molecular sieves (4Å) maintain diketone integrity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The furan and indole rings can be oxidized under strong oxidative conditions, leading to ring-opening or formation of quinone-like structures.
Reduction: The compound can be reduced at the carbonyl groups to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the indole and furan moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing carbonyl groups.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated derivatives or acylated products.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring linked to a thiadiazole and an indole derivative, which are known for their diverse biological activities. The synthesis of similar thiadiazole derivatives has been reported using microwave irradiation techniques, yielding compounds with significant fungicidal properties against various fungi, including Phytophthora infestans .
Synthesis Overview
The synthesis typically involves:
- Starting Materials : 2-furoic acid and substituted anilines.
- Method : Cyclization of acylhydrazines followed by thionation.
This method has been shown to produce derivatives with high yields and purity .
Fungicidal Activity
Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit potent fungicidal activity. For instance, compounds derived from similar structures have been evaluated for their effectiveness against fungal pathogens. One study highlighted that certain thiadiazole derivatives demonstrated significant inhibition of fungal growth by disrupting cell wall synthesis .
Antimicrobial Properties
Thiadiazoles are noted for their broad-spectrum antimicrobial activities. Compounds like 5-(furan-2-yl)-1,3,4-thiadiazole derivatives have shown effectiveness against various bacterial strains . The incorporation of furan and indole groups enhances these properties due to their electron-rich nature.
Pharmaceutical Applications
The unique structure of 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione suggests its potential as a lead compound in drug discovery. The following therapeutic areas are particularly relevant:
- Antifungal Agents : Targeting fungal infections resistant to conventional treatments.
- Antimicrobial Agents : Broad-spectrum activity against bacteria and fungi.
Agrochemical Applications
Due to its fungicidal properties, this compound could serve as an active ingredient in agricultural formulations aimed at controlling plant diseases caused by fungi.
Case Study: Fungicidal Activity Against P. infestans
A study focusing on the synthesis of novel thiadiazole derivatives revealed that certain compounds exhibited remarkable fungicidal activity against P. infestans, the causative agent of late blight in potatoes. The mechanism was hypothesized to involve disruption of fungal cell wall integrity .
| Compound | Activity | Mechanism |
|---|---|---|
| I18 | High | Cell wall synthesis inhibition |
| I20 | Moderate | Nutrient transport disruption |
Case Study: Antimicrobial Efficacy
Another investigation into the antimicrobial efficacy of thiadiazole derivatives found that compounds with furan rings displayed enhanced activity against Gram-positive and Gram-negative bacteria. The study indicated that structural modifications could further optimize these effects .
Mechanism of Action
The mechanism of action of 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s diverse functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from recent literature:
Key Observations:
Thiadiazole vs. Oxadiazole-based compounds (e.g., spirocyclic derivatives) show superior anticancer activity, while thiadiazole analogs (e.g., benzamide derivatives) are more potent acetylcholinesterase inhibitors .
Indole vs. Benzamide Substituents: The 2-methylindole group in the target compound could improve blood-brain barrier penetration compared to benzamide derivatives, which rely on polar amide bonds for solubility . Fluorinated indole derivatives (e.g., compound 14 in ) demonstrate nanomolar inhibition of ATPases, suggesting that the target’s indole-ethane-dione moiety may similarly target ATP-dependent enzymes.
Piperidine Linkers :
- Piperidine-linked thiadiazoles (e.g., derivatives 7a-7l) exhibit moderate-to-high acetylcholinesterase inhibition, likely due to the amine’s basicity facilitating proton transfer in enzymatic pockets . The target’s ethane-1,2-dione bridge may reduce basicity but introduce ketone-mediated hydrogen bonding.
Furan vs. Phenyl Substituents :
- The furan-2-yl group on the thiadiazole ring may confer better metabolic stability than phenyl substituents (common in oxadiazole derivatives) due to furan’s lower susceptibility to cytochrome P450 oxidation .
Biological Activity
The compound 1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione represents a novel chemical entity with potential therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Furan ring : Contributes to the compound's electron-rich nature.
- Thiadiazole moiety : Known for various biological activities including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
- Indole derivative : Imparts additional biological significance due to its presence in many natural products.
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacteria and fungi. A study highlighted the in vitro antibacterial activity of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines against Staphylococcus aureus and Escherichia coli, achieving inhibition rates between 81% and 91% with MIC values ranging from 20 to 28 μg/mL .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been well-documented. Research involving similar compounds demonstrated cytotoxic effects against cancer cell lines. For example, a study reported that certain thiadiazole derivatives exhibited IC50 values ranging from 1.51 to 7.70 μM against HTLV-1 infected cells . The mechanism of action often involves induction of apoptosis and necrosis in cancer cells.
Neuroprotective Effects
Thiadiazole derivatives have also been explored for their neuroprotective properties. Studies suggest that these compounds can modulate neurotransmitter levels and exhibit anticonvulsant activity in animal models . The presence of the piperidine ring in the compound may enhance its neuroactive profile.
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. For instance, docking studies indicate strong interactions with enoyl-acyl carrier protein (ACP) reductase, a target for anti-tubercular agents .
- Reactive Oxygen Species (ROS) Generation : Some thiadiazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Certain derivatives have been reported to cause cell cycle arrest at different phases, contributing to their anticancer effects.
Study on Antitubercular Activity
A notable study synthesized various thiadiazole derivatives and evaluated their antitubercular activity against Mycobacterium tuberculosis. Compounds were screened using the Alamar Blue assay, revealing significant activity at concentrations as low as 3.125 μg/mL . The study emphasized the importance of structural features such as hydrogen bonding interactions in enhancing biological activity.
Evaluation of Anticancer Properties
Another investigation focused on the cytotoxic effects of thiadiazole-containing compounds on cancer cell lines. The results indicated that modifications to the thiadiazole structure could lead to enhanced potency against specific cancer types, with some compounds achieving over 70% inhibition in cell viability assays .
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
